CID 66587017

Description

Classification within Beta-Lactam Antibiotics

Cloxacillin (B1194729) sodium is classified as a semi-synthetic penicillin antibiotic belonging to the beta-lactam class. patsnap.comnih.gov This class is characterized by the presence of a beta-lactam ring in their molecular structure, which is crucial for their antibacterial activity. patsnap.com Cloxacillin is further categorized as an isoxazolyl penicillin and a beta-lactamase-resistant penicillin. mims.comsigmaaldrich.comresearchgate.net This resistance to beta-lactamase enzymes, produced by some bacteria to inactivate penicillins, is a defining characteristic that distinguishes it from earlier penicillin formulations. patsnap.compatsnap.com The bulky substituent attached to its beta-lactam ring prevents these enzymes from binding and breaking the ring, allowing cloxacillin sodium to remain active against penicillinase-producing strains. patsnap.com

Cloxacillin sodium exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. patsnap.compatsnap.com It achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycans, a vital component of the bacterial cell wall. patsnap.compatsnap.com This binding disrupts cell wall synthesis, leading to weakened cell walls, subsequent cell lysis, and ultimately bacterial cell death. patsnap.compatsnap.com

Historical Context of Cloxacillin Sodium Development

Research into cloxacillin sodium emerged from the necessity to overcome the limitations of earlier penicillins, which were susceptible to degradation by bacterial beta-lactamase enzymes. patsnap.com The development of semi-synthetic penicillins like cloxacillin aimed to create antibiotics that retained the antibacterial potency of penicillin while being resistant to enzymatic inactivation. Cloxacillin was patented in 1960 and approved for medical use in 1965. wikipedia.org It was discovered and developed by Beecham, now part of GlaxoSmithKline. wikipedia.org This historical development marked a significant step in combating bacterial resistance and expanding the utility of penicillin-based antibiotics.

Significance in Contemporary Antimicrobial Research

Cloxacillin sodium remains a valuable subject in contemporary antimicrobial research due to its continued effectiveness against specific bacterial pathogens, particularly methicillin-susceptible Staphylococcus aureus (MSSA). clinicaltrials.eu Despite the rise of antibiotic resistance, cloxacillin's resistance to penicillinase makes it a crucial tool against infections caused by these strains. patsnap.compatsnap.com Current research explores its application in treating various staphylococcal infections, including bacteremia and bone and joint infections. clinicaltrials.euclinicaltrials.eu Studies also investigate its use as an AmpC beta-lactamase inhibitor in combination with other beta-lactam antibiotics. sigmaaldrich.comfishersci.nofishersci.ca Furthermore, research continues into its physicochemical properties, such as solubility in different solvent mixtures, which is relevant for formulation and understanding its behavior in biological systems. researchgate.netresearchgate.net The ongoing study of cloxacillin sodium underscores its enduring significance in the fight against bacterial infections and the broader context of antimicrobial stewardship.

Data Table: Solubility of Cloxacillin Sodium

Research has investigated the solubility of cloxacillin sodium in various solvent mixtures at different temperatures. For instance, studies in binary mixtures of butyl acetate (B1210297) + methanol (B129727) and ethyl acetate + methanol have shown that the solubility of cloxacillin sodium increases with increasing temperature and mole fraction of methanol. researchgate.net

| Solvent Mixture | Temperature (K) | Trend in Solubility with Increasing Temperature | Trend in Solubility with Increasing Methanol Mole Fraction |

| Butyl acetate + Methanol | 283.15 - 298.15 | Increases | Increases |

| Ethyl acetate + Methanol | 283.15 - 298.15 | Increases | Increases |

Detailed Research Findings:

Research findings highlight cloxacillin sodium's mechanism of action involving the inhibition of bacterial cell wall synthesis by targeting PBPs. patsnap.compatsnap.com Its resistance to beta-lactamase enzymes, attributed to its structural features, is a key finding explaining its activity against penicillinase-producing staphylococci. patsnap.com Studies have also explored the transfer and stability of cloxacillin residues in dairy products, indicating that processing and storage conditions can affect its presence and degradation. researchgate.net Research utilizing pharmacokinetic/pharmacodynamic (PK/PD) integration and Monte Carlo simulations is employed to understand and optimize the potential antibacterial effects of cloxacillin sodium against Staphylococcus species in various contexts, including veterinary medicine. scielo.br

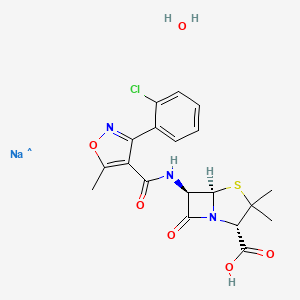

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, cloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cloxacillin interferes with an autolysin inhibitor. ...ITS ANTIBACTERIAL SPECTRUM AGAINST GRAM-POSITIVE BACTERIA IS LIKE THAT OF PENICILLIN EXCEPT IT IS BROADER BY MARGIN OF THOSE STRAINS OR SPECIES THAT PRODUCE PENICILLINASE. ...IT IS LESS ACTIVE THAN PENICILLIN G AGAINST NON-PENICILLINASE-PRODUCING BACTERIA, ESPECIALLY STREPTOCOCCI. /CLOXACILLIN MONOHYDRATE/ SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERIAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/ The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/ Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ TOLERANCE DEVELOPED TO MULTIPLE DOSING. /PENICILLINS/ |

|---|---|

CAS No. |

642-78-4 |

Molecular Formula |

C19H18ClN3NaO5S |

Molecular Weight |

458.9 g/mol |

IUPAC Name |

sodium (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/t13-,14+,17-;/m1./s1 |

InChI Key |

JBJAWVZHLGPBJA-SLINCCQESA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

642-78-4 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/ 5.32e-02 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ankerbin, Austrastaph, BRL 1621 sodium salt, BRL-1621 sodium salt, Cloxacillin Sodium, Cloxapen, Ekvacillin, Gelstaph, Monosodium cloxacillin, Orbenin sodium, Prevencilina P, Prostaphilin A, Sodium cloxacillin, Sodium orbenin, Sodium syntarpen, Syntarpen sodium salt, Tegopen |

Origin of Product |

United States |

Mechanistic Investigations of Cloxacillin Sodium S Antibacterial Action

Inhibition of Bacterial Cell Wall Biosynthesis

Bacterial cell walls are primarily composed of peptidoglycan, a complex polymer that provides structural integrity. patsnap.compatsnap.com Cloxacillin (B1194729) sodium inhibits the final stages of peptidoglycan synthesis. patsnap.compatsnap.comdrugbank.com

Penicillin-Binding Protein (PBP) Interactions

Cloxacillin, like other beta-lactam antibiotics, acts by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. patsnap.compatsnap.comdrugbank.comontosight.ai PBPs are enzymes that play crucial roles in the synthesis and remodeling of the peptidoglycan layer. patsnap.compatsnap.comdrugbank.comrcsb.org By binding to these proteins, cloxacillin inactivates them. nih.govscientificlabs.ie Research has investigated the binding affinities of cloxacillin to different PBPs in various bacterial species. For instance, studies have shown cloxacillin exhibiting strong binding affinities for certain PBPs in N. sicca and E. coli. emerginginvestigators.org Computational studies suggest that the orientation of the beta-lactam ring relative to the active site serine of PBPs is a significant factor in inhibition. emerginginvestigators.org

Disruption of Peptidoglycan Cross-linking

The inhibition of PBPs by cloxacillin directly disrupts the cross-linking of peptidoglycan chains. patsnap.compatsnap.comontosight.ai This cross-linking is essential for the rigidity and stability of the bacterial cell wall. patsnap.compatsnap.com The disruption of this process leads to a weakened cell wall structure. patsnap.compatsnap.com

Role of Autolytic Enzymes in Bacterial Lysis

The weakening of the bacterial cell wall due to inhibited peptidoglycan synthesis triggers the action of bacterial cell wall autolytic enzymes, such as autolysins. drugbank.comnih.gov These enzymes, which are involved in normal cell wall remodeling, can mediate cell lysis when the structural integrity of the peptidoglycan is compromised. drugbank.comnih.gov It has been suggested that cloxacillin might also interfere with an autolysin inhibitor, further contributing to cell lysis. drugbank.comnih.govrwandafda.gov.rw This leads to the bursting and death of the bacterial cell due to osmotic pressure differences. patsnap.com

Resistance to Beta-Lactamase Enzymes

A key feature of cloxacillin sodium is its resistance to degradation by certain beta-lactamase enzymes produced by bacteria. patsnap.compatsnap.comdrugbank.comwikipedia.org This resistance is crucial for its effectiveness against bacteria that produce these enzymes, such as penicillinase-producing staphylococci. patsnap.compatsnap.commhmedical.com

Structural Basis of Enzymatic Stability

Cloxacillin's resistance to beta-lactamase is attributed to its specific chemical structure. patsnap.compatsnap.com The presence of a bulky substituent group attached to the beta-lactam ring hinders the access of beta-lactamase enzymes to the hydrolytically sensitive beta-lactam ring. patsnap.comwikipedia.org This structural impediment prevents the enzyme from binding effectively and breaking down the antibiotic molecule. patsnap.com

Comparative Activity against Penicillinase-Producing Microorganisms

Cloxacillin sodium is particularly effective against bacteria that produce penicillinase, an type of beta-lactamase. patsnap.compatsnap.commhmedical.com This includes many strains of Staphylococcus aureus and Staphylococcus epidermidis. mhmedical.com Studies have compared the activity of cloxacillin against penicillinase-producing microorganisms. For example, research indicates that cloxacillin is active against penicillinase-producing Staphylococcus aureus. mhmedical.comhres.ca While cloxacillin is less active than benzylpenicillin against sensitive organisms, its stability against penicillinase makes it valuable for treating infections caused by resistant strains. hres.ca Data on minimum inhibitory concentrations (MICs) can illustrate the comparative activity. For instance, typical MIC ranges for Staphylococcus aureus (penicillinase producing) are slightly higher than for non-penicillinase producing strains, but still within a susceptible range for cloxacillin. hres.ca

| Microorganism | Usual M.I.C. (µg/mL) | M.I.C. Range (µg/mL) |

| Staphylococcus aureus (non-penicillinase producing) | 0.20 | 0.10-1.60 |

| Staphylococcus aureus (penicillinase producing) | 0.40 | 0.10-1.60 |

| Streptococcus pneumoniae | 0.20 | 0.10-0.80 |

| Streptococcus pyogenes | 0.05 | 0.02-0.10 |

| {.table} | ||

| Table 1: Minimum Inhibitory Concentrations of Sodium Cloxacillin Monohydrate for Select Microorganisms. hres.ca |

This table illustrates that while the MIC for penicillinase-producing Staphylococcus aureus is slightly higher than the non-producing strain, cloxacillin remains effective within a similar concentration range. hres.ca

Advanced Synthetic Methodologies and Chemical Modifications of Cloxacillin Sodium

Chemical Synthesis Pathways and Optimization

The preparation of cloxacillin (B1194729) sodium primarily involves the modification of the penicillin nucleus, 6-aminopenicillanic acid (6-APA).

Starting Materials and Reaction Conditions

The core synthetic route involves the reaction between 6-APA and 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This acylation reaction attaches the isoxazole (B147169) side chain to the 6-APA nucleus, forming cloxacillin acid, which is then converted to its sodium salt form.

Industrial production methods often begin by reacting 6-APA with sodium hydroxide (B78521) to yield 6-aminopenicillanic acid sodium. This is followed by a condensation reaction with the appropriate o-chloroacyl chloride. Acidification with dilute sulfuric acid precedes the addition of a salt-forming agent, such as sodium isooctanoate, to generate cloxacillin sodium. google.com

Controlling reaction parameters is crucial for optimizing the synthesis and minimizing impurities. Key parameters include maintaining a pH between 6.5 and 7.0 during the acylation step. The reaction temperature is typically kept low, around 2-5°C, to prevent the degradation of the sensitive β-lactam ring. Solvent systems, such as acetonitrile (B52724)/water mixtures, are also carefully selected to facilitate the reaction and product isolation.

Process Efficiency and Yield Enhancement

Optimizing the synthesis of cloxacillin sodium focuses on improving yield and purity while minimizing the formation of byproducts like cloxacillin diketopiperazine. Monitoring intermediates using techniques like inline FTIR can help control the reaction progress and identify the optimal time for workup.

Purification steps, particularly recrystallization, are vital for obtaining high-purity cloxacillin sodium. Recrystallization from solvent mixtures like ethanol-water is effective in removing impurities. One described method for preparing cloxacillin sodium crystals involves reactive crystallization of a cloxacillin acid solution with a sodium isooctanoate-alcohol solution at a controlled temperature (5-25°C) and pH (5.5-7.5). google.com Subsequent solventing-out crystallization using an ester or ether eluent further refines the product. google.com This method has been reported to achieve a molar yield greater than 88% and a product purity exceeding 99.4% by HPLC. google.com

Another process highlights the importance of removing water during the synthesis to decrease product solubility and increase yield. google.com Adding sodium 2-ethylhexanoate (B8288628) to adjust the pH can also facilitate the formation and isolation of cloxacillin sodium with good yield and pharmacopeial compliance. google.com

Crystallization Processes and Crystal Habit Engineering

Crystallization is a critical step in the production of cloxacillin sodium, influencing its physical properties, such as particle size, morphology (crystal habit), and purity. These properties are essential for downstream processing, formulation, and ultimately, the drug's performance.

Influencing Factors on Crystal Formation

Several factors influence the crystal formation of cloxacillin sodium. Solvents play a significant role in determining crystal morphology. acs.org Studies using molecular dynamics simulations and experimental investigations have explored the impact of various solvent systems, including binary mixtures like methanol (B129727) + butyl acetate (B1210297), methanol + acetone, and water + acetone, on the crystal habit of cloxacillin sodium monohydrate. acs.org The interactions between the crystal planes and solvents, driven by van der Waals forces and Coulombic forces, can affect solvent adsorption and subsequently the growth rate of different crystal planes. acs.org Stronger interactions can impede solute adsorption and reduce growth rate. acs.org

Temperature also affects crystallization. The solubility of cloxacillin sodium in binary solvent mixtures, such as butyl acetate + methanol and ethyl acetate + methanol, increases with increasing temperature. researchgate.net The primary nucleation mechanism of cloxacillin sodium has been identified as polynuclear, and the growth mechanism can change with temperature, transitioning from two-dimensional nucleation-mediated growth at lower temperatures to spiral growth at higher temperatures. researchgate.netresearchgate.net

The concentration of the cloxacillin acid solution and the sodium isooctanoate solution, as well as the reaction temperature and the pH at the end of the reaction, are critical parameters in reactive crystallization methods used for preparing cloxacillin sodium crystals. google.com The volume ratio of the solventing-out agent to the cloxacillin acid solution also impacts the crystallization process. google.com

Optimization of Crystallization Parameters

Optimization of crystallization parameters aims to control crystal habit, particle size distribution, and purity. Methods like solventing-out crystallization, where an anti-solvent is added to reduce solubility and induce crystallization, are commonly employed. google.com The rate of anti-solvent addition can influence the crystallization process and the resulting crystal properties. google.com

Controlling temperature during crystallization is also crucial. Maintaining a specific temperature range (e.g., 5-25°C) during reactive crystallization is described in patent literature for producing cloxacillin sodium crystals with desired characteristics. google.com Drying conditions, including temperature and vacuum, are also optimized to obtain the final crystalline product with appropriate solvent residue levels. google.com

Crystal habit engineering, which involves controlling the external shape of crystals, is important for pharmaceutical development as it affects powder properties like filtration, drying, mixing, flowability, and milling behavior. solids-solutions.com While the provided search results specifically mention the flaky crystal habit of cloxacillin sodium obtained through a particular crystallization method google.com, further research in crystal habit engineering could explore how different solvent systems, additives, or crystallization techniques might yield crystals with modified habits for improved processing or performance.

Derivatization and Complexation Studies of Cloxacillin

Derivatization and complexation studies involving cloxacillin explore its chemical reactivity and potential interactions with other molecules, which can be relevant for analytical methods, formulation, or understanding its behavior in biological systems.

Derivatization of cloxacillin is often employed in analytical techniques, such as HPLC, to improve detection or separation. Methods involving pre-column derivatization have been developed for the determination of cloxacillin in various matrices. researchgate.netresearchgate.net For instance, a method for determining penicillin antibiotics, including cloxacillin, in muscle tissue utilizes pre-column derivatization with reagents like benzoic anhydride (B1165640) and a mixture of 1,2,4-triazole (B32235) and mercury(II) chloride. researchgate.net

Cloxacillin has been shown to form complexes with metal ions. Studies have investigated the synthesis and characterization of cloxacillin complexes with divalent metal ions such as cobalt (II), copper (II), nickel (II), and zinc (II). tandfonline.comnih.govresearchgate.net These studies suggest that cloxacillin can act as a bidentate ligand, coordinating with metal ions through the carboxylate oxygen and the endocyclic nitrogen of the β-lactam ring. tandfonline.com Complex formation can be characterized using various spectroscopic techniques, including UV, fluorescence, IR, and NMR spectroscopy. tandfonline.comnih.gov

Complexation studies have also explored the interaction of cloxacillin sodium with other organic molecules, such as riboflavin (B1680620) (Vitamin B2). Cloxacillin sodium has been shown to form charge transfer complexes with riboflavin in aqueous ethanol (B145695) media. researchgate.net The stoichiometry and stability of these complexes can be investigated spectrophotometrically, and factors like the dielectric constant of the medium can influence complex formation. researchgate.net

Furthermore, studies have examined the interaction of cloxacillin sodium with DNA, particularly in the presence of metal ions like Zn(II). nih.gov The fluorescence intensity of cloxacillin sodium can be quenched by the presence of either Zn(II) or DNA, and the interaction between cloxacillin, Zn(II), and DNA has been studied using fluorescence spectrophotometry to determine formation constants of the resulting complexes. nih.gov

These derivatization and complexation studies provide insights into the chemical behavior of cloxacillin and its potential interactions, which are valuable for analytical method development, understanding its fate in different environments, and exploring potential new applications or formulations.

Synthesis and Characterization of Metal Complexes

The synthesis of cloxacillin sodium metal complexes typically involves the reaction of cloxacillin sodium with divalent metal salts, such as chlorides or sulfates, in suitable solvent systems. Studies have reported the preparation of cloxacillin complexes with divalent metal ions including cobalt(II), copper(II), nickel(II), zinc(II), manganese(II), and iron(II). tandfonline.comtandfonline.comcjpas.org.ngnjpas.com.ng

Two different molar ratios of metal to cloxacillin, commonly 1:1 and 1:2, have been employed in the synthesis of these complexes. tandfonline.comtandfonline.com For instance, complexes with a 1:1 metal:cloxacillin ratio can be prepared by adding a solution of the corresponding metal(II) chloride in ethanol to a solution of cloxacillin sodium in a mixture of water-ethanol. The mixture is then typically refluxed, concentrated, and the precipitated complex is filtered, washed, and dried. tandfonline.comtandfonline.com

Characterization of the synthesized metal complexes is performed using a variety of physical and spectroscopic techniques to elucidate their structure and the nature of the metal-ligand bonding. These techniques include:

Infrared (IR) Spectroscopy: IR spectra provide crucial evidence regarding the bonding sites of cloxacillin to the metal ions. Shifts in characteristic bands, such as those corresponding to the carboxylate (COO⁻) and the β-lactam carbonyl (C=O) groups, indicate coordination. For example, a decrease in intensity and a shift to lower frequency of the νasym(COO⁻) and νsym(COO⁻) bands suggest coordination via the carboxylate group. Bands in the far IR region can indicate the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. tandfonline.comtandfonline.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structural integrity of the cloxacillin ligand within the complex and to observe changes in chemical shifts upon coordination to the metal center. tandfonline.com

UV-Visible Spectroscopy: UV-Visible spectra show shifts in absorption energies upon complex formation, providing further evidence of coordination. tandfonline.comcjpas.org.ng

Molar Conductance Measurements: These measurements help determine the electrolytic nature of the complexes in solution. tandfonline.comnjpas.com.ng

Magnetic Moment Measurements: Magnetic moment data can provide information about the electronic configuration and geometry of the metal ion in the complex. tandfonline.com

Elemental Analysis: Elemental analysis confirms the stoichiometry of the metal complexes, aligning experimental values with theoretical calculations based on proposed molecular formulae. tandfonline.comnjpas.com.ng

Thermal Analysis (e.g., TGA): Thermogravimetric analysis can be used to study the thermal decomposition of the complexes and determine the presence of coordinated water molecules. researchgate.net

Cyclic Voltammetry: This electrochemical technique can be applied to study the complex formation between cloxacillin sodium and metal ions. researchgate.net

Based on these characterization methods, proposed structures and geometries for the metal complexes are determined. For instance, studies suggest that cloxacillin acts as a bidentate monoanionic ligand, coordinating through the carboxylate oxygen and the endocyclic nitrogen of the β-lactam ring, potentially forming octahedral geometries around the metal center. tandfonline.comtandfonline.com

Ligand Binding Mechanisms in Cloxacillin-Metal Systems

Cloxacillin sodium acts as a ligand capable of coordinating with various metal ions due to the presence of donor atoms in its structure. cjpas.org.ngresearchgate.net The primary binding sites identified in cloxacillin for coordination with metal ions are the carboxylate oxygen and the endocyclic nitrogen of the β-lactam ring. tandfonline.comtandfonline.comnih.gov Some studies also suggest the involvement of oxygen atoms from the secondary and tertiary amide groups. cjpas.org.ngresearchgate.net

When cloxacillin sodium forms complexes with divalent metal ions such as Co(II), Cu(II), Ni(II), and Zn(II), it typically behaves as a uninegatively charged bidentate ligand. tandfonline.comtandfonline.comnih.gov Coordination occurs through the carboxylate-O and the nitrogen atom within the β-lactam ring. tandfonline.comtandfonline.comnih.gov Evidence from IR spectroscopy supports coordination via the carboxylate group, indicated by shifts in the corresponding stretching frequencies. tandfonline.comtandfonline.com While some reports suggest potential interaction via the carbonyl oxygen of the amide and carboxylate groups, a small shift of the νC=O towards higher frequencies in IR studies has been interpreted as ruling out direct metal-ligand interaction via the β-lactam carbonyl. researchgate.netnih.gov

In the crystal structure of cloxacillin sodium monohydrate, the sodium cation is coordinated by oxygen atoms. The carboxylate group chelates to the sodium ion and also bridges two sodium cations. The coordination sphere around sodium is completed by a water molecule and a carbonyl group, forming irregular NaO₅ polyhedra. researchgate.net The Na-O bonds exhibit both ionic and some covalent character. researchgate.net The coordinated water molecule can also participate in hydrogen bonding interactions. researchgate.net

The interaction of cloxacillin with metal ions can lead to the formation of stable complexes. The stability of these complexes can be discussed in the context of hard and soft acid-base (HSAB) theory, which helps predict ligand-metal complexation preferences. researchgate.net

The study of ligand binding mechanisms is crucial for understanding the behavior of cloxacillin in the presence of metal ions, which are ubiquitous in biological systems and can influence the activity and properties of the antibiotic. tandfonline.comtandfonline.com

Bacterial Resistance Mechanisms to Cloxacillin Sodium and Counter Strategies

Biochemical Mechanisms of Resistance

Bacteria employ diverse biochemical strategies to evade the effects of cloxacillin (B1194729) sodium. These mechanisms can occur individually or in combination, contributing to varying levels of resistance. nih.gov

Oxacillin-Hydrolyzing Enzymes and Their Inhibition

A primary mechanism of resistance to cloxacillin and other isoxazolyl penicillins is the production of beta-lactamase enzymes, specifically oxacillin-hydrolyzing (OXA) enzymes. nih.govnih.gov These enzymes, classified as Ambler class D beta-lactamases, possess significant hydrolytic activity against cloxacillin, oxacillin, and methicillin (B1676495). nih.govnih.gov While cloxacillin is designed to resist common beta-lactamases, certain OXA-type enzymes can still hydrolyze its beta-lactam ring, rendering it inactive. nih.govnih.gov OXA-type beta-lactamases are widespread, particularly in Enterobacteriaceae and Pseudomonas aeruginosa. nih.govnih.gov Their activity is generally weakly inhibited by clavulanic acid, but sodium chloride has shown strong inhibitory activity against some OXA enzymes. nih.govnih.gov

Research has characterized various OXA enzymes, noting that while some share significant amino acid identity, many are only weakly related. nih.gov Point mutations in these enzymes can extend their spectrum of hydrolysis to include oxyimino cephalosporins and imipenem. nih.gov The frequent location of OXA genes on plasmids and integrons facilitates their wide dissemination among bacterial populations. nih.gov For example, OXA-18, a class D beta-lactamase found in Pseudomonas aeruginosa, exhibits hydrolytic activity against cloxacillin and is inhibited by clavulanic acid, sulbactam, and tazobactam. asm.orgmdpi.com However, some OXA enzymes, like OXA-24 from Acinetobacter baumannii, have been reported to lack activity against cloxacillin despite hydrolyzing other beta-lactams. asm.org

Altered Penicillin-Binding Proteins

Cloxacillin sodium exerts its effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. patsnap.compatsnap.com Resistance can arise through alterations in these PBP targets, specifically modifications that reduce their affinity for cloxacillin. patsnap.comnih.gov Methicillin-resistant Staphylococcus aureus (MRSA) is a well-known example where resistance to cloxacillin and other penicillinase-resistant penicillins is mediated by the acquisition of a new PBP, PBP2a (also known as PBP2'). patsnap.comresearchgate.net PBP2a has a low affinity for beta-lactam antibiotics, allowing cell wall synthesis to continue even in the presence of cloxacillin. patsnap.com

Studies in Bacillus subtilis have also demonstrated that stepwise selection for cloxacillin resistance leads to altered PBPs. Research identified PBP II as the most likely target for cloxacillin killing in B. subtilis, and cloxacillin-resistant mutants showed increased resistance of PBP II to cloxacillin, accompanied by changes in its electrophoretic mobility. nih.govpnas.orgnih.gov

Efflux Pump Systems in Cloxacillin Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration below therapeutic levels. nih.govmicrobiologyresearch.org This mechanism can contribute to both intrinsic and acquired resistance to various antibiotics, including cloxacillin. microbiologyresearch.orgoup.com Multidrug efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) family like the AcrAB-TolC system in Escherichia coli, can expel a wide range of structurally unrelated drugs, including cloxacillin. microbiologyresearch.orgnih.govplos.orgmdpi.com

Studies have shown that cloxacillin can be a substrate for efflux pumps in various Gram-negative bacteria, including E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. oup.comnih.govplos.orgnih.gov Overexpression of efflux pumps has been linked to reduced susceptibility to cloxacillin in clinical isolates. oup.complos.org For instance, the MexAB-OprM efflux system in Pseudomonas aeruginosa has been shown to contribute to resistance to cloxacillin. nih.gov Research on E. coli has indicated that while cloxacillin appears to be a strong substrate for the AcrB pump based on the significant decrease in MIC upon acrB gene deletion, this is largely due to the drug's low permeation across the outer membrane, and efflux kinetics can be similar to those of less affected drugs like ampicillin. nih.gov This highlights the synergistic interaction between efflux pumps and the outer membrane barrier in contributing to resistance. nih.gov

Phenotypic and Genotypic Characterization of Resistant Microorganisms

Characterizing resistant microorganisms involves both phenotypic and genotypic methods. Phenotypic methods assess the observable characteristics of resistance, such as the minimum inhibitory concentration (MIC) of cloxacillin required to inhibit bacterial growth. core.ac.ukscielo.br Genotypic methods, on the other hand, identify the underlying genetic determinants of resistance, such as the presence of specific resistance genes (e.g., mecA for MRSA) or mutations in target genes (e.g., PBP genes) or regulatory elements controlling efflux pump expression. researchgate.netcore.ac.ukekb.eg

Phenotypic tests, such as disk diffusion assays or broth microdilution, are commonly used to determine the susceptibility or resistance of bacterial isolates to cloxacillin. researchgate.netcore.ac.ukelsevier.es For example, studies characterizing MRSA often use oxacillin-resistant screening agar (B569324) base (ORSAB) as a phenotypic method. researchgate.net

Genotypic characterization, often performed using techniques like Polymerase Chain Reaction (PCR), can detect the presence of specific resistance genes. researchgate.netcore.ac.uk The mecA gene is a key genetic marker for methicillin resistance in Staphylococcus aureus, which confers resistance to cloxacillin. researchgate.net Genotypic methods are considered more definitive for identifying the genetic basis of resistance. core.ac.uk Combining phenotypic and genotypic approaches provides a comprehensive understanding of resistance profiles in bacterial populations. researchgate.netcore.ac.uk Studies have utilized both approaches to characterize cloxacillin resistance in various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. researchgate.netplos.orgelsevier.es

Strategies for Potentiation and Resistance Reversal of Cloxacillin Activity

Given the challenge of bacterial resistance, strategies to potentiate the activity of cloxacillin and reverse existing resistance mechanisms are actively being explored. These strategies aim to restore or enhance the effectiveness of cloxacillin against resistant strains. mdpi.comoup.com

Synergistic Interactions with Membrane-Active Peptides

One promising strategy involves the use of membrane-active peptides (MAPs) in combination with cloxacillin. nih.govresearchgate.netmdpi.com MAPs are peptides that can interact with bacterial cell membranes, potentially disrupting their integrity or increasing their permeability. nih.govresearchgate.netmdpi.com This increased permeability can facilitate the entry of antibiotics like cloxacillin into the bacterial cell, thereby overcoming resistance mechanisms such as reduced uptake or increased efflux. nih.govresearchgate.netmdpi.com

Research has demonstrated that certain membrane-active peptides can resensitize bacteria, including Gram-negative species, to antibiotics like cloxacillin. nih.govresearchgate.net For example, peptides derived from the transmembrane domain of the E. coli efflux protein AcrB have shown the ability to potentiate the effects of cloxacillin, leading to a significant reduction or complete elimination of bacterial growth when used in combination, even at sublethal concentrations of the antibiotic. nih.govresearchgate.netpatsnap.com These peptides are thought to permeabilize both the outer and inner bacterial membranes, allowing better access of cloxacillin to its PBP targets. nih.gov

Studies investigating the synergistic interactions between MAPs and cloxacillin have shown that the peptides can increase membrane permeability and effectively bind to lipopolysaccharide (LPS) in Gram-negative bacteria, which is a major component of the outer membrane and a barrier to antibiotic entry. nih.govresearchgate.netmdpi.com This interaction is believed to be a key factor in the observed antibiotic potentiation. nih.gov While some synthetic peptides have shown synergistic activity with cloxacillin, the degree of synergism can vary depending on the peptide structure and the bacterial species. asm.org

Furthermore, cloxacillin itself has shown potential in reducing the minimum inhibitory concentrations of other antibiotics, such as carbapenems and cephalosporins, in multi-drug resistant Pseudomonas aeruginosa isolates when used in combination, suggesting a possible synergistic effect in certain contexts. nih.gov

Chemical Stability and Degradation Kinetics of Cloxacillin Sodium

Identification and Characterization of Degradation Products

The degradation of cloxacillin (B1194729) sodium primarily involves the hydrolysis of its β-lactam ring, a common degradation pathway for penicillin antibiotics. Studies employing techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and infrared spectroscopy have been utilized to identify the degradation products. researchgate.net A proposed degradation pathway suggests the formation of cloxacilloic acid as an intermediate, which can further degrade to cloxalloic acid. researchgate.net While specific degradation products can vary depending on the degradation conditions (e.g., acidic, alkaline, oxidative stress), the opening of the β-lactam ring is a central event. oup.comeahp.eu

Kinetic and Thermodynamic Studies of Cloxacillin Degradation

Kinetic and thermodynamic studies provide valuable insights into the rate and energy requirements of cloxacillin sodium degradation under different conditions. These studies help predict the shelf-life and stability of the compound.

Reaction Order and Rate Constant Determination

The reaction order of cloxacillin sodium degradation can vary depending on the solvent system and degradation conditions. In methanol (B129727), degradation has been observed to follow zero-order kinetics. researchgate.net However, the introduction of water to the methanol system maintained the degradation order but resulted in a decreased rate constant. researchgate.net In a methanol/butyl acetate (B1210297) system, butyl acetate accelerated degradation and shifted the kinetics to first order. researchgate.net Under specific conditions like UV/ZnO photocatalysis and non-thermal plasma treatment in aqueous solutions, the degradation of cloxacillin has been reported to follow pseudo-first-order kinetics. researchgate.netnih.gov Rate constants have been determined for these specific degradation processes, for instance, 0.029 min⁻¹ under optimum UV/ZnO photocatalytic conditions and 0.366 min⁻¹ with non-thermal pencil plasma jet treatment. researchgate.netnih.gov The degradation rate has also been observed to be concentration-independent under certain pH conditions. cjhp-online.ca

Apparent Activation Energy Calculations

The apparent activation energy (Ea) provides an indication of the energy barrier that must be overcome for the degradation reaction to occur. In aqueous solution, the apparent activation energy for the degradation of cloxacillin sodium has been determined to be 80.34 ± 5.88 kJ mol⁻¹. researchgate.net This value is derived from studying the effect of temperature on the degradation rate. researchgate.net

Influence of Environmental and Processing Factors on Cloxacillin Stability

The stability of cloxacillin sodium is significantly influenced by environmental factors such as pH and the solvent system used.

pH-Dependent Degradation Profiles

The pH of the solution plays a critical role in the degradation of cloxacillin sodium. The pH-dependent degradation rate generally increases with increasing pH in a methanol/butyl acetate system, although a notable drop in the degradation rate was observed around pH 6.5. researchgate.net In aqueous solutions, the stability of dicloxacillin (B1670480) sodium, a related compound, shows a pH of maximum stability in the range of 4 to 6, with similar results expected for cloxacillin. ull.es Another study suggests maximum stability might be around pH 8 at various temperatures for 6-aminopenicillanic acid degradation. researchgate.net Acidic, alkaline, and oxidative conditions are known to induce degradation of cloxacillin sodium. oup.comeahp.eu Studies have shown that the degradation rate is significantly affected by pH. nih.govcjhp-online.canih.gov For example, at 77°C, cloxacillin solutions with an initial pH of 4.5 showed approximately 36.74% remaining after 120 minutes, while at pH 6.5, only 28.01% remained. cjhp-online.ca

Solvent System Effects on Degradation Kinetics

The solvent system significantly impacts the degradation kinetics of cloxacillin sodium. As mentioned earlier, degradation in methanol follows zero-order kinetics, whereas the addition of butyl acetate shifts the kinetics to first order and accelerates degradation. researchgate.net The presence of water in methanol also affects the rate constant. researchgate.net The choice of diluent in formulations, such as 0.9% sodium chloride (NS) or 5% dextrose in water (D5W), can also influence the stability and degradation rate of cloxacillin solutions. eahp.eucjhp-online.ca

Thermal and Oxidative Stress Responses

The response of Cloxacillin sodium to thermal and oxidative stress has been investigated through forced degradation studies. Under thermal stress, Cloxacillin sodium has shown varying degrees of stability depending on the conditions. Some studies indicate that the drug is relatively stable when subjected to elevated temperatures in solid form oup.comnih.gov. However, other research suggests that thermal degradation can occur, particularly in solution oup.comamazonaws.comwisdomlib.org. For instance, one study reported 8.27% degradation of Cloxacillin sodium under thermal stress conditions amazonaws.com. Another study exposing a 50 mg/mL solution to 60°C for 3 days reported no significant degradation oup.com. Conversely, a 250 mg/mL solution in sterile water for injection stored at 25°C for 14 days showed significant degradation, with only 30.8% of the initial concentration remaining metrodis.org.

Oxidative degradation of Cloxacillin sodium has been observed when exposed to oxidizing agents like hydrogen peroxide. Studies using 0.03% hydrogen peroxide have shown notable degradation, with reported degradation percentages of 12.61% oup.com and 8.83% amazonaws.com. This indicates that Cloxacillin sodium is susceptible to degradation via oxidation.

The extent of degradation under different stress conditions can be summarized in data tables derived from research findings.

| Stress Condition | Condition Details | % Degradation (Cloxacillin Sodium) | Reference |

| Thermal | 60°C, 3 days, solid | Not detected | oup.com |

| Thermal | Not specified, dosage form | 8.27% | amazonaws.com |

| Oxidative | 0.03% H₂O₂, 1 hour, solution | 12.61% | oup.com |

| Oxidative | Not specified, dosage form | 8.83% | amazonaws.com |

| Thermal | 25°C, 14 days, 250 mg/mL solution | 69.2% | metrodis.org |

These findings highlight the variability in thermal stability based on the physical state and concentration, and confirm the susceptibility of Cloxacillin sodium to oxidative stress.

Photolytic Degradation Pathways

The effect of light on the stability of Cloxacillin sodium has also been investigated. Some studies suggest that Cloxacillin sodium is stable when exposed to light oup.comnih.gov. However, other forced degradation studies have indicated that photolytic degradation can occur and may even be a significant degradation pathway amazonaws.comwisdomlib.org. One study reported a photolytic degradation of 17.43% for Cloxacillin sodium in a dosage form amazonaws.com. Another study also found significant degradation under photolytic conditions, noting that it was the highest percentage degradation observed among the stress conditions tested wisdomlib.org.

Photolytic degradation can proceed through various mechanisms. In the context of advanced oxidation processes involving photocatalysts like TiO₂, the degradation of cloxacillin under UV irradiation has been studied. While these studies often involve additional components like TiO₂ and H₂O₂, they provide insights into potential photolytic degradation routes. For instance, photocatalytic degradation has been observed to follow pseudo-first-order kinetics researchgate.net. The degradation process can involve the action of hydroxyl radicals and holes generated by the photocatalyst under UV light nih.gov.

Proposed Degradation Pathways of Cloxacillin Sodium

The degradation of Cloxacillin sodium can occur through several proposed pathways, particularly involving the cleavage of its beta-lactam ring, which is characteristic of penicillin antibiotics.

One proposed degradation pathway involves the hydrolysis of the beta-lactam ring, leading to the formation of cloxacilloic acid as an intermediate. This intermediate can then undergo further degradation to form cloxalloic acid researchgate.net. This pathway is consistent with the general degradation mechanism of penicillins in the presence of water, particularly under acidic or alkaline conditions.

Studies employing advanced oxidation processes have identified several mechanistic pathways for the degradation of cloxacillin. These pathways include the oxidation of the thioether group, the opening of the central beta-lactam ring, the breakdown of the secondary amide linkage, hydroxylation of the aromatic ring, and decarboxylation nih.govresearchgate.net. While these studies often involve reactive species generated by the oxidation process (such as hydroxyl radicals or HClO), the identified cleavage points and modifications provide valuable information about the potential degradation routes of the Cloxacillin sodium molecule under various stress conditions, including oxidative and potentially photolytic stress. The opening of the beta-lactam ring and the breakdown of the amide bond are particularly significant as they lead to the loss of the antibiotic activity.

Different degradation conditions can favor specific pathways. For example, the opening of the beta-lactam ring, oxidation of the thioether group, and breakdown of the secondary amide have been observed in various oxidation processes nih.gov. Aromatic ring hydroxylation was noted in photochemical treatments, while decarboxylation was specifically observed in TiO₂ photocatalysis nih.gov.

Structure Activity Relationship Sar Studies of Cloxacillin Sodium and Analogues

Correlating Molecular Structure with Antibacterial Efficacy

The antibacterial efficacy of cloxacillin (B1194729) sodium, like other beta-lactam antibiotics, is intrinsically linked to the presence and reactivity of its beta-lactam ring. wikipedia.org This four-membered azetidinone ring is essential for inhibiting bacterial cell wall synthesis by acylating the catalytic serine residue of PBPs, forming a stable acyl-enzyme complex. mdpi.com The core structure of penicillins includes a 6-aminopenicillanic acid nucleus, consisting of the beta-lactam ring fused to a thiazolidine (B150603) ring. nih.gov

Studies comparing the antibacterial efficacy of various penicillin analogs, including cloxacillin, amoxicillin (B794), carbenicillin, piperacillin, and ampicillin, against different bacterial species have shown varying degrees of effectiveness. emerginginvestigators.orgresearchgate.net For instance, a study investigating these antibiotics against Staphylococcus epidermidis, Escherichia coli, Neisseria sicca, and Bacillus cereus found that their inhibition performance differed significantly among the species. emerginginvestigators.orgresearchgate.net Cloxacillin, along with other penicillin-type antibiotics, inhibited S. epidermidis, E. coli, and N. sicca to varying extents but showed no inhibition against B. cereus. emerginginvestigators.orgresearchgate.netemerginginvestigators.org

Influence of Substituents on Beta-Lactamase Resistance

A key feature of cloxacillin sodium is its resistance to degradation by beta-lactamase enzymes produced by certain bacteria, particularly penicillinase-producing staphylococci. patsnap.comsigmaaldrich.comcenturionhealthcare.comontosight.ai This resistance is attributed to the bulky substituent attached to the side chain at position 6 of the penicillin nucleus. patsnap.comresearchgate.net In the case of cloxacillin, this substituent is a 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group. nih.gov This bulky group sterically hinders the approach of the beta-lactamase enzyme to the beta-lactam ring, preventing the enzyme from binding and hydrolyzing the amide bond of the ring, which would render the antibiotic inactive. patsnap.comwikipedia.org

The resistance of some penicillins to beta-lactamase enzymes was previously linked to the nature of their C(6) side chain. researchgate.net Experimental and theoretical studies analyzing the molecular structure and conformation of resistant penicillins like oxacillin, cloxacillin, dicloxacillin (B1670480), flucloxacillin, methicillin (B1676495), and nafcillin (B1677895) have aimed to understand the explicit influence of the side chain conformation on the enzymatic mechanism. researchgate.net

Cloxacillin is often used as an inhibitor of AmpC beta-lactamase in combination with other beta-lactam antibiotics, highlighting its ability to resist enzymatic degradation. sigmaaldrich.com

Computational Approaches to SAR Analysis

Computational methods play a significant role in modern SAR analysis of beta-lactam antibiotics and their interactions with bacterial targets and resistance mechanisms. Techniques such as homology modeling, molecular docking, and density functional theory (DFT) calculations are employed to investigate the structural basis for observed in vitro and in silico SAR. emerginginvestigators.orgresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as those using comparative molecular similarity indices analysis (CoMSIA), have been performed on beta-lactam antibiotics and other compounds to gain insight into the structural requirements for interaction with biological targets like peptide transporters (e.g., PEPT1). researchgate.net While these studies may not focus exclusively on antibacterial efficacy, they demonstrate the application of computational methods to understand the molecular features influencing interactions with biological systems. researchgate.net

Computational studies have also been used to analyze the reactivity of the beta-lactam ring and the constrained conformations of bicyclic ring systems found in these antibiotics. researchgate.net Furthermore, computational and data mining approaches are being utilized to understand the distribution and dynamics of beta-lactamase enzymes and their interactions with beta-lactam antibiotics and inhibitors. researchgate.net These methods help in identifying crucial regions for interaction between peptidomimetics and their targets and can be used to design new compounds with predicted activities. researchgate.net

Molecular modeling studies, including docking and molecular dynamics simulations, have been used to analyze the conformational changes induced by substrates like cloxacillin in the active site of beta-lactamases, such as the class A beta-lactamase from Bacillus cereus. nih.gov These studies can help explain observed kinetic differences and identify amino acid residues important for substrate stabilization. nih.gov

Computational approaches, including structure-activity relationship modeling, molecular dynamics simulations, and pharmacophore modeling, are applied to predict the affinity of compounds towards drug targets, although experimental validation is often required. mdpi.com These methods contribute to the rational design of new drug candidates with improved properties. mdpi.com

Advanced Analytical Methodologies for Cloxacillin Sodium

Chromatographic Method Development and Validation

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of Cloxacillin (B1194729) sodium in various matrices. Method development and validation are essential steps to ensure the reliability, accuracy, and reproducibility of the analytical results.

High-Performance Liquid Chromatography (HPLC/RP-HPLC) for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique for the quantitative analysis of Cloxacillin sodium. Several RP-HPLC methods have been developed and validated for the determination of Cloxacillin sodium in bulk drug and pharmaceutical formulations.

One developed RP-HPLC method for the simultaneous estimation of Amoxycillin Trihydrate and Cloxacillin sodium utilized a reverse phase C18 column with a UV-Vis detector set at 225 nm. rjpbcs.com The mobile phase consisted of 0.02 M potassium dihydrogen phosphate (B84403) and Acetonitrile (B52724) (80:20 v/v), with the pH adjusted to 6.8 using 10% Sodium hydroxide (B78521), and a flow rate of 2.0 ml/min. rjpbcs.com This method demonstrated linearity for Cloxacillin sodium in the concentration range of 5 mcg/ml to 100 mcg/ml. rjpbcs.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.0773 μg/ml and 0.2343 μg/ml, respectively. rjpbcs.com

Another RP-HPLC method for the determination of Cloxacillin sodium in bulk and pharmaceutical dosage forms employed a Thermo C18 column (250 x 4.60 mm, 5 μm particle size) with isocratic elution at room temperature. thepharmajournal.com The mobile phase was composed of 20mM KH2PO4 (pH-3.0 with OPA) and Acetonitrile (20:80 %, v/v) at a flow rate of 1 ml/min. thepharmajournal.com UV detection was performed at 224 nm. thepharmajournal.com This method showed linearity in the range of 5-25 μg/ml with a correlation coefficient of 0.999. thepharmajournal.com The LOD was determined as 0.095 μg/ml and the LOQ as 0.271 μg/ml. thepharmajournal.com The retention time for cloxacillin was observed to be 3.989 ± 0.3 min, with a total analysis time of less than 6 minutes. thepharmajournal.com

A rapid and effective RP-HPLC method for the estimation of cefixime (B193813) and cloxacillin in combination used a C8 HiQsil column with a mobile phase of phosphate buffer pH 3 and Acetonitrile (70:30 v/v) at a flow rate of 1 ml/min. humanjournals.com Detection was carried out at 225 nm. humanjournals.com The retention time for cloxacillin was found to be 6.017 minutes. humanjournals.com This method showed a linear dynamic range of 5-30 μg/ml for Cloxacillin sodium with a correlation coefficient greater than 0.995. humanjournals.com The mean percentage recovery for Cloxacillin sodium was found to be 100.830 %. humanjournals.com

An RP-HPLC method for determining the dissolution of cloxacillin sodium capsules used a Lichrospher C18 column. smmu.edu.cn The mobile phase consisted of 0.02 mol/L KH2PO4 solution (adjusted to pH 5.0 with 8N sodium hydroxide) and acetonitrile (75:25). smmu.edu.cn Detection was at 225 nm. smmu.edu.cn This method demonstrated good linearity within the concentration range of 20.00–200.0 μg/mL (r=0.9999) and an average recovery of 100.4% (RSD=0.3%). smmu.edu.cn

Table 1 summarizes some reported RP-HPLC methods for Cloxacillin sodium quantification.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (μg/ml) | LOD (μg/ml) | LOQ (μg/ml) | Retention Time (min) | Reference |

| C18 | 0.02M KH2PO4: Acetonitrile (80:20 v/v), pH 6.8 | 2.0 | 225 | 5 - 100 | 0.0773 | 0.2343 | - | rjpbcs.com |

| Thermo C18 | 20mM KH2PO4 (pH-3.0): Acetonitrile (20:80 %, v/v) | 1.0 | 224 | 5 - 25 | 0.095 | 0.271 | 3.989 ± 0.3 | thepharmajournal.com |

| C8 HiQsil | Phosphate buffer pH 3: Acetonitrile (70:30 v/v) | 1.0 | 225 | 5 - 30 | - | - | 6.017 | humanjournals.com |

| Lichrospher C18 | 0.02mol/L KH2PO4 (pH 5.0): Acetonitrile (75:25) | - | 225 | 20 - 200 | - | - | - | smmu.edu.cn |

| C18 | Water: Acetonitrile: Methanol (B129727) (70:20:10 v/v/v) | 1.4 | 238.8 | 20 - 100 | - | - | 14.036 | wisdomlib.org, amazonaws.com |

| C18 (UPLC) | Mobile phase A: phosphate buffer, pH 6.8; Mobile phase B: methanol:acetonitrile (75:25) | 0.35 | 225 | - | - | - | ~6.9 | oup.com, nih.gov |

Stability-Indicating Chromatographic Assays

Stability-indicating chromatographic methods are crucial for monitoring the degradation of Cloxacillin sodium over time and under various stress conditions. These methods must effectively separate the active compound from its degradation products.

A stability-indicating RP-HPLC method for the simultaneous estimation of amoxicillin (B794) trihydrate and cloxacillin sodium in bulk and capsule dosage forms was developed and validated. wisdomlib.org, amazonaws.com This method utilized a C18 column with a mobile phase consisting of water, acetonitrile, and methanol in a ratio of 70:20:10 (v/v/v), at a flow rate of 1.4 ml/min. wisdomlib.org, amazonaws.com Quantification was performed using a UV detector at 238.8 nm. amazonaws.com The retention time for cloxacillin sodium was found to be 14.036 minutes. wisdomlib.org, amazonaws.com Forced degradation studies were conducted under various stress conditions, including acid, base, oxidative, photolytic, thermal, and neutral environments. wisdomlib.org, amazonaws.com The results indicated that cloxacillin sodium underwent degradation under these conditions, with varying percentages of degradation observed. wisdomlib.org, amazonaws.com

An RP-UPLC method was developed as a stability-indicating method for the determination of Cloxacillin sodium in bulk form and formulations. oup.com, nih.gov This method achieved separation using a Waters Acquity BEH C18 column (2.1 x 100 mm, 1.7 μm) with a gradient elution system. oup.com, nih.gov Mobile phase A was phosphate buffer pH 6.8, and mobile phase B was methanol:acetonitrile (75:25). oup.com, nih.gov Detection was performed at 225 nm with a flow rate of 0.35 mL/min. oup.com, nih.gov The retention time for Cloxacillin sodium was approximately 6.9 minutes. oup.com, nih.gov Forced degradation studies indicated that Cloxacillin sodium degrades under alkaline, acidic, and oxidative conditions, but was stable under thermal and light exposure. oup.com, nih.gov

Another study evaluated the stability of cloxacillin intravenous solutions using a reverse phase liquid chromatographic system with UV detection at 250 nm. cjhp-online.ca The mobile phase consisted of a mixture of triethylamine (B128534) and tetrabutyl ammonium (B1175870) hydrogen sulphate buffer (pH 6.0) and methanol. cjhp-online.ca The degradation of cloxacillin was found to be accompanied by a change in pH. cjhp-online.ca

Development of Cleaning Validation Methods for Manufacturing

Cleaning validation in pharmaceutical manufacturing is essential to prevent cross-contamination between different products. HPLC methods are commonly used to determine residual amounts of active pharmaceutical ingredients (APIs) like Cloxacillin sodium on manufacturing equipment surfaces after cleaning.

A study focused on developing and validating a cleaning process for changeover between parental dosage forms of cloxacillin sodium and amoxycillin and potassium clavulanate. jopcr.com, jopcr.com An HPLC method was validated for the analysis of Cloxacillin sodium in cleaning samples. jopcr.com, jopcr.com Recovery studies were conducted using a swab sampling method on a stainless-steel vessel. jopcr.com, jopcr.com The swab recovery rate for Cloxacillin sodium was found to be 89.67 %, which was within the acceptance limit of not less than 70%. jopcr.com, jopcr.com The swab and rinse method values were also found to be well within the acceptance limit for drug carryover. jopcr.com, jopcr.com

A rapid RP-HPLC method was reported for the simultaneous determination of 12 beta-lactam compounds, including Cloxacillin sodium, for cleaning validation and cross-contamination assessment in pharmaceutical production areas. nih.gov The method utilized a Symmetry C18 column with a gradient elution using a mobile phase of tetrabutylammonium (B224687) hydroxide buffer pH 6.8 and acetonitrile. nih.gov The eluted compounds were monitored at 215 nm and 254 nm. nih.gov This method was validated and found to be selective, accurate, and linear for the determination of beta-lactam residues. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the structure, functional groups, and purity of Cloxacillin sodium.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a straightforward technique used for the identification and quantification of compounds that absorb ultraviolet or visible light. Cloxacillin sodium exhibits absorption in the UV region.

The absorption spectrum of a solution of Cloxacillin Sodium in chloroform (B151607) (1 in 20,000) can be determined and compared to a reference spectrum for identification purposes. nihs.go.jp, nihs.go.jp Both spectra should exhibit similar intensities of absorption at the same wavelength. nihs.go.jp, nihs.go.jp

UV-Vis spectrophotometric methods have also been developed for the quantitative estimation of Cloxacillin sodium, sometimes in combination with other drugs. A UV-spectrophotometric method was developed for the simultaneous estimation of Cefixime trihydrate and Cloxacillin sodium using the isobestic point method. allscientificjournal.com The wavelengths selected for estimation were 241.8 nm (isobestic point) and 290.0 nm (λmax of Cefixime trihydrate). allscientificjournal.com Linearity for Cloxacillin sodium was observed in the range of 5-30 μg/ml. allscientificjournal.com Another UV-spectrophotometric method for the simultaneous estimation of amoxicillin trihydrate and cloxacillin sodium used wavelengths of 246.4 nm and 217 nm for the simultaneous equation method, and 238.8 nm for the absorbance ratio method (isobestic point). ejbps.com Linearity for cloxacillin sodium was in the range of 5-30 μg/ml for both methods. ejbps.com

A spectrophotometric method for the determination of cloxacillin sodium based on complexation with Cu ions has also been investigated. researchgate.net The absorbance of the resulting complex was measured at 450 nm. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and confirming the identity of a compound by comparing its IR spectrum to that of a reference standard.

The infrared absorption spectrum of Cloxacillin sodium can be determined using the potassium bromide disk method. nihs.go.jp, spectrabase.com Comparing this spectrum with a reference spectrum or the spectrum of a Cloxacillin Sodium Reference Standard should reveal similar intensities of absorption at the same wave numbers, confirming the identity of the sample. nihs.go.jp, spectrabase.com IR spectroscopy is listed as an identification test for Cloxacillin Sodium in official monographs. nihs.go.jp, lgcstandards.com

Table 2 summarizes some reported spectroscopic techniques for Cloxacillin sodium.

| Technique | Purpose | Wavelength/Wavenumber | Sample Preparation | Reference |

| UV-Vis Spectrometry | Identification | Absorption spectrum | Solution in chloroform | nihs.go.jp, nihs.go.jp |

| UV-Vis Spectrometry | Quantification | 241.8 nm, 290.0 nm | Solution | allscientificjournal.com |

| UV-Vis Spectrometry | Quantification | 246.4 nm, 217 nm, 238.8 nm | Solution | ejbps.com |

| UV-Vis Spectrometry | Quantification | 450 nm | Complex with Cu ions | researchgate.net |

| IR Spectroscopy | Identification | Infrared spectrum | Potassium bromide disk | nihs.go.jp, spectrabase.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the structural elucidation and confirmation of Cloxacillin sodium. nih.gov, researchgate.net NMR provides detailed information about the arrangement of atoms within the molecule and their local electronic environments. Studies have utilized NMR to investigate the self-association behavior of Cloxacillin sodium in solutions, such as heavy water (D₂O). nih.gov

Research involving Cloxacillin sodium in D₂O has explored the concentration and temperature dependence of proton and carbon chemical shifts. nih.gov These shifts provide insights into molecular interactions, including hydrogen bonding and the formation of micellar solutions. nih.gov Specific ¹H and ¹³C NMR line assignments are crucial for confirming the molecular structure and understanding its behavior in solution. nih.gov NMR spectroscopy has also been used in studies exploring the interaction of Cloxacillin sodium with other compounds, such as gemini (B1671429) surfactants, providing comparative data on chemical shifts. researchgate.net Furthermore, ¹H and ¹³C NMR techniques have been employed to confirm the presence of various functional groups in Cloxacillin sodium and its complexes. researchgate.net

Mass Spectrometry (MS/MSn, LC-MS/TOF) for Product Identification

Mass Spectrometry (MS), particularly in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants such as LC-MS/TOF and MS/MSn, is vital for the identification and characterization of Cloxacillin sodium and its related substances or degradation products. akjournals.com, researchgate.net These techniques provide information on the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.

LC-MS/TOF and MSn studies have been employed to establish the mass fragmentation pathway of related compounds like flucloxacillin, providing a basis for understanding the fragmentation of isoxazolyl penicillins, including Cloxacillin sodium. akjournals.com These studies help in identifying degradation products formed under various stress conditions (e.g., hydrolytic, oxidative). akjournals.com The accurate mass data obtained from LC-MS/TOF is crucial for determining the elemental composition of the parent drug and its degradation products, aiding in the proposal of their structures. akjournals.com

LC-MS/MS methods have also been developed for the quantification of antibiotics, including Cloxacillin, in various matrices, demonstrating the utility of mass spectrometry in complex sample analysis. mdpi.com, nih.gov These methods often involve optimizing precursor and product ion pairs for sensitive and specific detection. nih.gov The identification of ions, including potential adducts like sodium adducts, is an important aspect of these analyses. mdpi.com, nih.gov Studies on the degradation of penicillins have identified ions corresponding to products formed by the opening of the β-lactam ring using LC-MS/MS. mdpi.com

Biophysical and Physicochemical Characterization Methods

Biophysical and physicochemical methods are employed to investigate the behavior of Cloxacillin sodium in solution, including its aggregation, interactions with other molecules, and its properties in different environments.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a colloidal dispersion or solution. nih.gov, acs.org In the context of Cloxacillin sodium, DLS has been applied to study its aggregation behavior and its interactions with other substances, such as surfactants and proteins. researchgate.net, nih.gov, acs.org, acs.org

Studies have used DLS to assess the particle size of drug delivery systems incorporating Cloxacillin sodium, such as micelles and nanoparticles. nih.gov, mdpi.com, tandfonline.com For instance, the incorporation of Cloxacillin sodium into micelles has been shown to decrease the hydrodynamic diameter of the micelles, indicating successful incorporation and a conformational change. nih.gov DLS has also been used to investigate the interaction of Cloxacillin with human serum albumin (HSA), showing an increase in the hydrodynamic radius of the complex with increasing drug concentration, indicative of adsorption rather than denaturation. acs.org Furthermore, DLS has been utilized to study the aggregation behavior of Cloxacillin in mixed solvent systems, providing information on the size and stability of aggregates. acs.org

Here is an example of DLS data showing the change in hydrodynamic diameter of micelles upon addition of Cloxacillin sodium:

| System | Hydrodynamic Diameter (nm) |

| Neat PS-PVP-PEO Micelle | 94 |

| PS-PVP-PEO Micelle + CLX | 69 |

Volumetric and Ultrasonic Sound Velocity Studies

Volumetric and ultrasonic sound velocity studies provide insights into the molecular interactions and aggregation behavior of Cloxacillin sodium in solution. researchgate.net, researchgate.net These methods measure properties like density and sound velocity, from which parameters such as apparent molar volume and adiabatic compressibility can be calculated. researchgate.net, researchgate.net

These studies help in understanding solute-solute and solute-solvent interactions. researchgate.net For Cloxacillin sodium, volumetric and ultrasonic sound velocity studies in water and aqueous NaCl solutions have been conducted to investigate its aggregation behavior and the effect of electrolytes. researchgate.net, researchgate.net The variation of parameters like apparent molar volume and adiabatic compressibility with concentration and the presence of NaCl provides information about the nature and strength of interactions in the solution. researchgate.net, researchgate.net These studies can also be used to determine the aggregation concentration (CMC) of Cloxacillin sodium. researchgate.net, researchgate.net

Detailed research findings from such studies can include the calculated values of apparent molar volume (ϕv), apparent molar adiabatic compressibility (ϕk), limiting apparent molar volume (ϕv⁰), and limiting apparent molar adiabatic compressibility (ϕk⁰) at different concentrations and in the presence of co-solutes like NaCl. researchgate.net

Here is an example of data that might be obtained from such studies, illustrating the concentration dependence of apparent molar volume:

| Cloxacillin Sodium Concentration (mol/kg) | Apparent Molar Volume (cm³/mol) |

| c1 | ϕv1 |

| c2 | ϕv2 |

| c3 | ϕv3 |

Electrical Conductance and Surface Tension Measurements

Electrical conductance and surface tension measurements are valuable techniques for studying the self-association and micellization behavior of amphiphilic molecules like Cloxacillin sodium in aqueous solutions. researchgate.net, researchgate.net, researchgate.net, acs.org

Electrical conductance measurements can be used to determine the critical micellization concentration (CMC) of Cloxacillin sodium by observing changes in conductivity as a function of concentration. researchgate.net, researchgate.net, researchgate.net Surface tension measurements similarly allow for the determination of CMC by monitoring changes in surface tension with increasing concentration. researchgate.net, researchgate.net, researchgate.net, acs.org These measurements also provide information about surface activity and the adsorption of Cloxacillin sodium at the air-water interface. researchgate.net, acs.org

Studies have reported CMC values for Cloxacillin sodium in pure water and in the presence of electrolytes like NaCl using these methods. researchgate.net For example, CMC values of 92 mmol kg⁻¹ (electrical conductance) and 109 mmol kg⁻¹ (surface tension) at 303.15 K in pure water have been reported. researchgate.net These techniques are also used to investigate the interactions of Cloxacillin sodium with various surfactants by studying the changes in micellization parameters of the surfactants in the presence of the drug. researchgate.net, researchgate.net Parameters such as maximum surface excess (Γmax), minimum cross-sectional surface area per molecule (Amin), and thermodynamic parameters of micellization (e.g., Gibbs free energy, enthalpy, entropy) can be derived from these measurements. researchgate.net, researchgate.net

Here is an example of CMC data obtained using these methods:

| Method | Temperature (K) | Medium | CMC (mmol/kg) |

| Electrical Conductance | 303.15 | Pure Water | 92 |

| Surface Tension | 303.15 | Pure Water | 109 |

| Ultrasonic Velocity | 298.15 | Pure Water | 209-212 |

Molecular and Bioanalytical Approaches

Molecular and bioanalytical approaches encompass a range of techniques used to study Cloxacillin sodium in biological matrices or to investigate its molecular interactions with biological entities. While the prompt excludes dosage/administration and safety/adverse effects, the analytical aspects of these studies fall within the scope.

Techniques such as HPLC, often coupled with UV detection or mass spectrometry, are widely used in bioanalytical methods for the determination and quantification of Cloxacillin in biological fluids and tissues. thepharmajournal.com, researchgate.net These methods are crucial for pharmacokinetic studies, although the results of such studies (e.g., concentration-time profiles) are outside the scope. Method validation, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is a critical part of developing these bioanalytical approaches. thepharmajournal.com, researchgate.net

Studies have also explored the interaction of Cloxacillin sodium with proteins like human serum albumin using physicochemical techniques, which can be considered a bioanalytical approach at the molecular level. acs.org

Quantitative Polymerase Chain Reaction (qPCR) for Resistance Gene Abundance

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful molecular technique used to quantify the abundance of specific DNA sequences. In the context of Cloxacillin sodium, qPCR plays a crucial role in studying the prevalence and expression levels of antibiotic resistance genes (ARGs) in bacterial populations. Resistance to beta-lactam antibiotics like Cloxacillin is often mediated by beta-lactamase enzymes, which hydrolyze the beta-lactam ring of the antibiotic. Genes encoding these enzymes, such as blaZ, blaSHV, blaTEM, and various blaOXA types, are key targets for qPCR analysis. nih.govmdpi.comresearchgate.netmdpi.comqiagen.commdpi.comnih.govasm.org

qPCR allows for the sensitive and specific detection of these resistance genes, even at low copy numbers, within complex microbial communities or clinical samples. qiagen.comfrontiersin.org By quantifying the number of gene copies, researchers can assess the potential for resistance within a sample and track changes in gene abundance over time or in response to selective pressures, such as antibiotic exposure. nih.govmdpi.comasm.org

Studies have utilized qPCR to investigate the correlation between antibiotic use and the abundance of resistance genes. For instance, research on milking machine microbiota demonstrated a substantial presence of Cloxacillin resistance among various bacterial taxa, correlating with the regular use of Cloxacillin for dry-off therapy in dairy cows. nih.gov While phenotypic methods like cultivation showed high percentages of Cloxacillin-resistant microorganisms, the detection of specific genes like OXA-2 by qPCR was less consistent, highlighting the complexity of resistance mechanisms and gene expression. nih.gov

qPCR assays typically involve the use of gene-specific primers and fluorescent probes that bind to the target DNA sequence. qiagen.com During each PCR cycle, the fluorescence increases proportionally to the amount of amplified DNA, allowing for real-time monitoring and quantification. qiagen.com The threshold cycle (Ct) value, the cycle number at which fluorescence crosses a certain threshold, is inversely proportional to the initial amount of the target gene in the sample. mdpi.com By comparing the Ct values of samples to a standard curve generated from known quantities of the target gene, the absolute or relative abundance of the resistance gene can be determined. mdpi.com

While qPCR is highly valuable for quantifying known resistance genes, it is important to note that the absence of a detectable gene by a specific qPCR assay does not necessarily mean the absence of resistance, as other genes or mechanisms might be involved. nih.gov

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target molecule, offering high selectivity and affinity. uned.esuned.essci-hub.semdpi.commdpi.com In the context of Cloxacillin sodium analysis, MIPs are increasingly employed as selective sorbents in solid-phase extraction (SPE) to isolate and preconcentrate Cloxacillin from complex matrices such as water, milk, and biological samples. uned.esuned.esmdpi.comresearchgate.netnih.gov